SiR-Hoechst

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

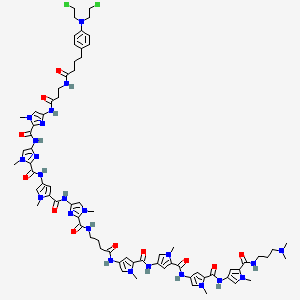

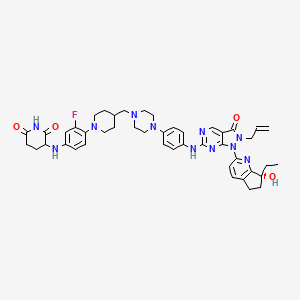

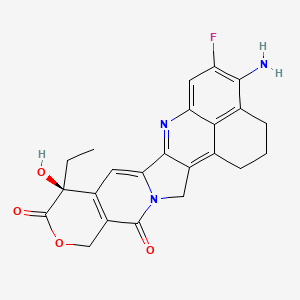

SiR-Hoechst, also known as silicon rhodamine Hoechst, is a far-red fluorescent DNA probe. It is widely used for live-cell imaging of cell nuclei in interphase and chromosomes during mitosis. This compound is particularly valued for its minimal cytotoxicity and compatibility with super-resolution microscopy, making it a powerful tool for visualizing dynamic cellular processes in real-time .

Méthodes De Préparation

SiR-Hoechst is synthesized by conjugating silicon rhodamine (SiR) with the DNA minor groove binder bisbenzimide (Hoechst). The synthetic route involves the preparation of SiR followed by its conjugation with Hoechst under specific reaction conditions. The industrial production methods for this compound involve large-scale synthesis of the individual components followed by their conjugation and purification to achieve high specificity and low background .

Analyse Des Réactions Chimiques

SiR-Hoechst primarily undergoes binding reactions with DNA. The binding of this compound to DNA results in a significant increase in fluorescence intensity, which is a key feature for its use in live-cell imaging. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions. The major product formed from its reaction with DNA is a highly fluorescent DNA-bound complex .

Applications De Recherche Scientifique

SiR-Hoechst has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying DNA interactions and dynamics.

Biology: Extensively used in live-cell imaging to visualize nuclei and chromosomes, study mitosis, chromatin biology, and DNA damage response.

Medicine: Applied in cancer research to study chromosomal abnormalities and DNA damage in cancer cells.

Industry: Utilized in the development of diagnostic tools and imaging technologies .

Mécanisme D'action

SiR-Hoechst exerts its effects by binding to the minor groove of DNA. This binding suppresses the interaction between the fluorophore and the surrounding environment, leading to a significant increase in fluorescence upon DNA binding. The compound is excited by far-red light, which avoids the DNA damage typically caused by UV light required for traditional Hoechst dyes. This mechanism allows for high-resolution imaging of DNA in live cells with minimal cytotoxicity .

Comparaison Avec Des Composés Similaires

SiR-Hoechst is unique compared to other DNA stains due to its far-red fluorescence, minimal cytotoxicity, and compatibility with super-resolution microscopy. Similar compounds include:

Hoechst 33258: A blue fluorescent dye used for DNA staining but requires UV light for excitation, which can cause DNA damage.

Hoechst 33342: Similar to Hoechst 33258 but with better cell permeability.

Hoechst 34580: Another variant with similar properties but different excitation/emission spectra.

DAPI (4’,6-diamidino-2-phenylindole): A blue fluorescent DNA stain that also requires UV light for excitation .

This compound stands out due to its far-red excitation, which reduces phototoxicity and allows for longer imaging sessions in live cells.

Propriétés

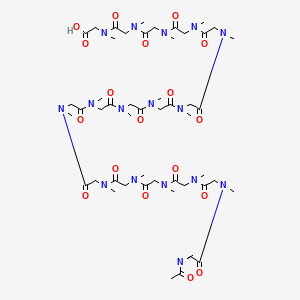

Formule moléculaire |

C56H59N9O4Si |

|---|---|

Poids moléculaire |

950.2 g/mol |

Nom IUPAC |

2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[4-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butylcarbamoyl]benzoate |

InChI |

InChI=1S/C56H59N9O4Si/c1-62(2)38-14-20-43-50(33-38)70(6,7)51-34-39(63(3)4)15-21-44(51)52(43)45-30-37(12-19-42(45)56(67)68)55(66)57-24-8-9-29-69-41-17-10-35(11-18-41)53-58-46-22-13-36(31-48(46)60-53)54-59-47-23-16-40(32-49(47)61-54)65-27-25-64(5)26-28-65/h10-23,30-34H,8-9,24-29H2,1-7H3,(H3-,57,58,59,60,61,66,67,68) |

Clé InChI |

VTXFVJRSJCSFQA-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9[Si](C1=C8C=CC(=C1)N(C)C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)

![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)

![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)

![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)

![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)